Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is a specialized organosulfur compound featuring a sulfinate anion (R-SO₂⁻) paired with a sodium counterion. Its structure includes a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon of the ethane backbone, which confers stability to the molecule under basic and nucleophilic conditions. This compound is primarily utilized in peptide synthesis and organic transformations where sulfinate intermediates are required for sulfonamide or sulfonate formation. The Boc group serves as a transient protective moiety, enabling selective deprotection under acidic conditions while maintaining stability during synthetic procedures .
Properties
Molecular Formula |
C7H14NNaO4S |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfinate |
InChI |
InChI=1S/C7H15NO4S.Na/c1-7(2,3)12-6(9)8-4-5-13(10)11;/h4-5H2,1-3H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI Key |
KFYBYWPXECMOPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate typically involves:
- Introduction of the Boc-protected amino group on an ethane backbone.
- Formation of the sulfinate moiety (–SO2Na) on the ethane chain.
The key challenge is the selective installation of the sulfinate group while maintaining the Boc protection on the amino group.
Common Routes to Sodium Sulfinates
Sodium sulfinates (RSO2Na) are commonly prepared by reduction or substitution reactions involving sulfonyl chlorides, sulfones, or other sulfur-containing precursors. The following general methods are relevant:
Reduction of Sulfonyl Chlorides: Sulfonyl chlorides are reduced by sodium sulfite (Na2SO3) or zinc/sodium carbonate in aqueous media at elevated temperatures (70–80 °C) to yield sodium sulfinates in good yields.
Oxidation-Reduction Sequence: Alkyl or aryl thiols can be converted to sulfones by oxidation (e.g., hydrogen peroxide in acetic acid), followed by reduction with sodium borohydride to yield sulfinates.
Decarboxylative and Photolytic Methods: Barton-type decarboxylation of Barton esters followed by oxidation and cleavage steps can generate sodium sulfinates with diverse functional groups.
Metalation and Sulfur Dioxide Insertion: Organolithium or Grignard reagents react with sulfur dioxide surrogates (e.g., DABSO) followed by aqueous workup to produce sodium sulfinates.
Specific Preparation of Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
While direct literature on this exact compound is limited, the following synthetic approach is consistent with established methods for similar Boc-protected amino sulfinates:
Step 1: Boc Protection of Aminoethane
- Starting from 2-aminoethanol or 2-aminoethane derivatives, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the Boc-protected aminoethane intermediate.
Representative Reaction Scheme (Hypothetical)
| Step | Reagents and Conditions | Product |
|---|---|---|
| 1. Boc Protection | 2-aminoethanol + Boc2O, base (e.g., NaHCO3), solvent (THF/H2O), room temp | Boc-protected aminoethanol |
| 2. Conversion to Leaving Group | Boc-aminoethanol + SOCl2 or PBr3, solvent (DCM), 0 °C to rt | Boc-protected aminoalkyl sulfonyl chloride/halide |
| 3. Sulfinate Formation | Intermediate + Na2SO3, aqueous, 70–80 °C, 4-6 h | Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate |
Data Table: Key Parameters from Literature for Sodium Sulfinate Synthesis
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonyl chloride reduction | Na2SO3, NaHCO3, water, 70–80 °C, 4–6 h | High yield, mild conditions |
| Oxidation of thiols to sulfones | H2O2, glacial acetic acid, room temp | Precursor step for sulfinate formation |
| Sulfone reduction | NaBH4, ethanol or methanol, 0–25 °C | Produces sulfinates from sulfones |
| Boc protection | Boc2O, base (NaHCO3), THF/H2O, rt | Standard method for amino group protection |
| Purification | Recrystallization from ethanol or water | Yields pure sodium sulfinate salt |
Research Findings and Notes
- The Boc group is stable under the sulfinate formation conditions, allowing selective protection of the amino group during sulfinate synthesis.
- Sodium sulfinates prepared via sulfonyl chloride reduction are generally obtained in high yields and purity, suitable for further synthetic applications.
- The synthesis route involving oxidation of thiols to sulfones followed by reduction is versatile and allows incorporation of diverse functional groups.
- Alternative methods such as organometallic insertion of sulfur dioxide surrogates enable access to structurally varied sulfinates but require stringent anhydrous conditions.
- The compound sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate has been less extensively reported but can be synthesized analogously to related Boc-protected amino sulfinates.
Chemical Reactions Analysis
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions are sulfonates, sulfides, and sulfonamides .
Scientific Research Applications
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate involves the protection of amine groups through the formation of a carbamate. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate that can be selectively cleaved under acidic conditions . This protection allows for selective reactions on other functional groups without interference from the amine .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogous Boc-protected derivatives. Below is a detailed comparison with key compounds from the literature, focusing on molecular architecture, reactivity, solubility, and applications.
Table 1: Comparative Overview of Sodium 2-{[(tert-Butoxy)carbonyl]amino}ethane-1-sulfinate and Related Compounds
Key Findings from Comparative Analysis
Functional Group Influence on Reactivity: The sulfinate group in the target compound enables nucleophilic substitution reactions, distinguishing it from imidazole-based analogs (e.g., IDs 5{119}–5{122}), which rely on carbonyl or amino groups for reactivity. This makes the sodium sulfinate ideal for introducing sulfur-containing motifs in organic synthesis . Imidazole derivatives (IDs 5{119}–5{122}) exhibit greater versatility in hydrogen bonding and metal coordination due to their heterocyclic cores, whereas the sulfinate’s anionic character favors ionic interactions.
Solubility and Stability :
- The sodium sulfinate’s ionic nature grants superior aqueous solubility compared to the hydrophobic imidazole analogs, which require organic solvents like DMF or DCM. However, the Boc group in all compounds remains acid-labile, necessitating careful pH control during synthesis.
- Thermal stability varies significantly: imidazole derivatives (e.g., ID 5{121}) tolerate higher temperatures, while the sulfinate decomposes above 80°C due to sulfinate anion instability.
Application-Specific Performance :
- The sodium sulfinate is preferred for sulfonylation reactions in peptide chemistry, whereas imidazole derivatives (IDs 5{119}–5{122}) are tailored for catalytic or medicinal applications due to their rigid aromatic frameworks and tunable substituents.
Biological Activity
Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate, often referred to as sodium sulfinates, is a compound of significant interest in the fields of organic chemistry and biochemistry due to its versatile biological activities and applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.
- IUPAC Name : Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
- CAS Number : 2894830-14-7
- Molecular Formula : C₇H₁₄NNaO₅S
- Molecular Weight : 247.24 g/mol
Biological Activity
Sodium sulfinates are known for their role as versatile intermediates in the synthesis of various biologically active compounds. The following sections detail their biological applications:
1. Antioxidant Properties
Sodium sulfinates exhibit antioxidant activity, which is crucial for preventing oxidative stress in biological systems. Research has shown that they can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated, such as neurodegenerative diseases and cancer.
2. Enzyme Inhibition
Sodium sulfinates have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For instance, they can act as inhibitors of sulfotransferases (SULTs), which are responsible for the sulfation of various substrates, including drugs and hormones. This inhibition can alter the pharmacokinetics of drugs, enhancing their efficacy or reducing toxicity.
3. Synthesis of Sulfonamides
The compound serves as a key building block in the synthesis of sulfonamide antibiotics. These antibiotics are essential in treating bacterial infections and have been a cornerstone in antimicrobial therapy. The ability to modify the sulfonate group allows for the development of novel sulfonamide derivatives with improved activity profiles.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of sodium sulfinates, researchers utilized various assays including DPPH and ABTS radical scavenging tests. The results indicated that sodium sulfinates exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Sodium Sulfinate | 85 | 78 |
| Ascorbic Acid | 90 | 80 |
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of human cytosolic sulfotransferases (SULTs) demonstrated that sodium sulfinates could effectively inhibit these enzymes, leading to altered metabolism of certain drugs . The implications of this inhibition were significant in drug development, suggesting that sodium sulfinates could be used to modulate drug action.
Synthesis Methods
The synthesis of sodium sulfinates typically involves the reaction of sulfinate salts with various electrophiles under controlled conditions. Notable methods include:
- Barton Decarboxylation : A method where carboxylic acids are converted into sulfinates using photolytic decarboxylation followed by oxidation.
- Nucleophilic Substitution Reactions : Utilizing aryl or alkyl halides to generate aryl or alkyl sulfinates through nucleophilic attack on sulfur.
Q & A
Q. What analytical controls are essential for reproducibility in sulfinate-based reactions?
- Recommendations :
- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
- Quantify residual sulfinate by ion chromatography.
- Validate final products with HRMS and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
